Home > Products > Screening Compounds P36407 > (R,S,S)-nicotianamine
(R,S,S)-nicotianamine -

(R,S,S)-nicotianamine

Catalog Number: EVT-1585472
CAS Number:
Molecular Formula: C12H21N3O6
Molecular Weight: 303.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R,S,S)-nicotianamine is a nicotianamine. It derives from a (R)-azetidine-2-carboxylic acid. It is an enantiomer of a (S,R,R)-nicotianamine.
Overview

(R,S,S)-nicotianamine is a non-proteinogenic amino acid that plays a crucial role in metal homeostasis within plants. This compound was first isolated from the leaves of the tobacco plant (Nicotiana tabacum) in 1991 and later characterized structurally. Its primary function is to chelate metals, particularly iron, facilitating their transport and storage in plant tissues. The compound is synthesized from L-methionine through a series of enzymatic reactions, primarily involving nicotianamine synthase.

Source

Nicotianamine is predominantly found in various plant species, particularly those that exhibit high metal uptake capabilities, such as Arabidopsis thaliana and Oryza sativa (rice). It has been identified in phloem sap and other plant tissues, where it forms complexes with essential metals like iron, zinc, and copper, aiding in their mobilization and detoxification within the plant system .

Classification

Nicotianamine is classified as a non-proteinogenic amino acid and a metal chelator. It belongs to a group of low-molecular-weight ligands that play significant roles in maintaining metal homeostasis by forming stable complexes with various transition metals .

Synthesis Analysis

Methods

The biosynthesis of nicotianamine occurs through a condensation reaction involving three molecules of S-adenosylmethionine (S-adenosyl-Met), catalyzed by the enzyme nicotianamine synthase (NAS). This process is characterized as a one-step reaction, which simplifies the synthesis pathway compared to other amino acids .

Technical Details

  1. Precursor: The synthesis begins with L-methionine, which is converted to S-adenosylmethionine.
  2. Enzyme Involvement: The key enzyme, NAS, facilitates the condensation of S-adenosylmethionine into nicotianamine.
  3. Genetic Regulation: The expression of NAS genes is regulated by metal availability and stress conditions, influencing nicotianamine production levels .
Molecular Structure Analysis

Structure

(R,S,S)-nicotianamine has a unique molecular structure characterized by an azetidine ring followed by two aminobutyrate moieties. This configuration allows for effective coordination with metal ions.

Data

  • Molecular Formula: C₇H₁₄N₄O₄S
  • Molecular Weight: Approximately 206.28 g/mol
  • Structural Features: The compound features multiple functional groups that enable its chelating properties, including amino and carboxyl groups that interact with metal ions .
Chemical Reactions Analysis

Reactions

Nicotianamine participates in various chemical reactions primarily related to metal chelation. It can form stable complexes with iron(II) and iron(III) ions, which are crucial for plant nutrition and defense against oxidative stress.

Technical Details

  1. Metal Complex Formation: Nicotianamine binds to metals through its nitrogen and oxygen atoms, forming stable chelates.
  2. Stability Studies: Research indicates that the stability of these complexes varies with pH levels, showing significant stability at neutral pH (7.2–7.5) .
  3. Fenton Reaction Inhibition: Nicotianamine complexes with iron have been shown to exhibit lower Fenton activity, suggesting a protective role against oxidative damage .
Mechanism of Action

Process

The mechanism through which nicotianamine operates involves its role as a metal chelator, facilitating the transport of essential metals within the plant system.

Data

  • Iron Transport: Nicotianamine enhances iron availability by forming soluble complexes that can be transported through plant vascular systems.
  • Stress Response: Under conditions of excess iron or other metals, nicotianamine synthesis is upregulated to mitigate toxicity and maintain homeostasis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow crystalline solid.
  • Solubility: Highly soluble in water due to its polar functional groups.

Chemical Properties

  • pH Stability: Remains stable across a range of pH levels but shows optimal complexation at neutral pH.
  • Reactivity: Reacts readily with transition metals to form stable chelates; less reactive under oxidative conditions compared to free metal ions .
Applications

Nicotianamine has several scientific applications:

  • Agricultural Use: Enhances metal uptake in crops, improving nutritional quality by increasing iron and zinc concentrations in edible parts.
  • Biotechnology: Used in genetic engineering to develop plants with enhanced resistance to metal toxicity or improved nutrient profiles.
  • Research Tool: Serves as a model compound for studying metal interactions in biological systems and understanding plant responses to nutrient availability .
Biosynthesis Pathways and Genetic Regulation of (R,S,S)-Nicotianamine

Enzymatic Synthesis via Nicotianamine Synthase (NAS) Isoforms

Nicotianamine (NA) is synthesized through a conserved enzymatic pathway involving S-adenosylmethionine (SAM) as the sole precursor. Nicotianamine synthase (NAS) catalyzes the trimerization of three SAM molecules, yielding one molecule of NA and three molecules of 5ʹ-methylthioadenosine (MTA) as a by-product [1] [2]. This reaction occurs in a single-step mechanism involving two carboxypropyl group transfers and azetidine ring formation [2]. NAS enzymes belong to the S-adenosylmethionine-dependent methyltransferase superfamily and require no cofactors beyond SAM [10].

In plants, NAS exists as multiple isoforms encoded by distinct genes. For example:

  • Rice (Oryza sativa) expresses three isoforms: OsNAS1 and OsNAS2 (chromosome 3) function primarily in iron deficiency responses, while OsNAS3 (chromosome 7) is specialized for iron excess tolerance [10].
  • Tomato (Solanum lycopersicum) harbors a single NAS gene, mutations in which cause severe iron dyshomeostasis in the chloronerva mutant [1] [2].
  • Barley (Hordeum vulgare) HvNAS1 overexpression in tobacco increases NA production and enhances iron/zinc translocation to leaves and seeds [1] [10].

Table 1: NAS Isoforms and Their Roles in Model Plants

SpeciesNAS GeneChromosomal LocationPrimary Function
Rice (O. sativa)OsNAS1Chromosome 3Iron deficiency response, DMA synthesis
OsNAS2Chromosome 3Iron deficiency response, DMA synthesis
OsNAS3Chromosome 7Iron excess mitigation
ArabidopsisAtNAS1-4Multiple lociIron/zinc homeostasis
BarleyHvNAS1Chromosome 2Phytosiderophore precursor synthesis

Transcriptional Regulation of NAS Genes Under Metal Stress

NAS gene expression is dynamically regulated by metal ion availability, particularly iron (Fe), zinc (Zn), and nickel (Ni). Key regulatory mechanisms include:

  • Iron Deficiency: In rice, OsNAS1 and OsNAS2 are strongly induced (>50-fold) in roots under Fe-limited conditions, activating the Strategy II iron uptake pathway [10]. Conversely, OsNAS3 is suppressed in leaves but mildly induced in roots [10].
  • Iron Excess: OsNAS3 is upregulated 2- to 10-fold in roots, stems, and older leaves during Fe overload, facilitating NA-mediated detoxification [10]. Promoter-GUS assays confirm vascular-specific expression of OsNAS3 under excess Fe [10].
  • Heavy Metal Stress: In Arabidopsis, AtNAS expression responds to Zn and Ni exposure. Nickel stress induces NAS transcription via the MAPK cascade (e.g., MPK3/MPK6), linking reactive oxygen species (ROS) signaling to NA synthesis [6].

Table 2: Transcriptional Responses of NAS Genes to Metal Stress

Stress ConditionOsNAS1 (Rice)OsNAS2 (Rice)OsNAS3 (Rice)AtNAS (Arabidopsis)
Fe DeficiencyStrong ↑ (Roots)Strong ↑ (Roots)Mild ↑ (Roots), ↓ (Leaves)Moderate ↑
Fe ExcessSuppressedSuppressedStrong ↑ (All tissues)Not reported
Zn/Ni ToxicityNot reportedNot reportedStrong ↑

Post-Translational Modifications Influencing NAS Activity

Post-translational modifications (PTMs) fine-tune NAS enzyme activity, stability, and subcellular localization:

  • Phosphorylation: NAS proteins possess conserved serine/threonine residues targeted by calcium-dependent protein kinases (CDPKs) and MAP kinases. Phosphorylation enhances NAS stability under metal stress. For example, OsNAS3 phosphorylation in rice roots increases its half-life during Fe excess [4] [7].
  • Redox Modifications: Cysteine residues in NAS are susceptible to S-nitrosylation (SNO) by nitric oxide (NO) during cadmium (Cd) stress. This inhibits NA synthesis in Arabidopsis, disrupting iron redistribution [6] [7].
  • Ubiquitination: The Arabidopsis E3 ubiquitin ligase IRON-ASSOCIATED PROTEIN 1 (IAP1) marks AtNAS4 for proteasomal degradation under Zn-sufficient conditions, preventing NA overaccumulation [4] [7].

PTMs enable rapid metabolic rewiring independent of transcriptional changes, allowing plants to adapt to minute-scale fluctuations in metal ion concentrations [4] [7].

Cross-Species Variability in NAS Gene Clusters (Gramineae vs. Dicots)

NAS gene organization and functional specialization differ significantly between monocots (Gramineae) and dicots:

  • Gene Clustering: Gramineae exhibit tandem gene duplication. Rice OsNAS1 and OsNAS2 reside within a 15-kb cluster on chromosome 3, suggesting neofunctionalization for phytosiderophore synthesis [10]. In contrast, dicots like Arabidopsis display dispersed NAS genes (AtNAS1-4 on chromosomes 1, 3, and 5) [1] [2].
  • Functional Divergence:
  • Gramineae: NAS enzymes supply NA for both metal chelation (e.g., Fe²⁺-NA complexes) and as a precursor for deoxymugineic acid (DMA) biosynthesis [1] [10]. OsNAS3-knockout rice lines accumulate excess Fe in leaves and exhibit severe bronzing under Fe overload [10].
  • Dicots: NA solely functions as a metal chelator. Tomato chloronerva mutants (NAS-defective) show interveinal chlorosis and sterility due to impaired Fe/Zn transport [1] [2].
  • Evolutionary Dynamics: The Poaceae family (grasses) shows accelerated NAS evolution in sperm cells, with hypomethylated promoter regions correlated with tissue-specific expression [5] [8]. This contrasts with dicots, where NAS promoters are conserved across tissues [1].

Table 3: Comparative Analysis of NAS Systems in Gramineae vs. Dicots

FeatureGramineae (e.g., Rice, Barley)Dicots (e.g., Arabidopsis, Tomato)
Gene ArrangementTandem clusters (OsNAS1/OsNAS2)Dispersed genomic distribution
NA-Derived CompoundsNA + Mugineic acid family phytosiderophoresNA only
Role in Fe ExcessOsNAS3-mediated NA chelation in vacuolesVacuolar sequestration via NA (e.g., pea)
Promoter MethylationTissue-specific hypomethylationBroadly conserved methylation patterns

Properties

Product Name

(R,S,S)-nicotianamine

IUPAC Name

(2R)-1-[(3S)-3-[[(3S)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid

Molecular Formula

C12H21N3O6

Molecular Weight

303.31 g/mol

InChI

InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9+/m0/s1

InChI Key

KRGPXXHMOXVMMM-XHNCKOQMSA-N

SMILES

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N

Canonical SMILES

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N

Isomeric SMILES

C1CN([C@H]1C(=O)O)CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.